2-Methoxy-3-nitronaphthalene
Description
Overview of Nitronaphthalene Derivatives in Organic Synthesis and Materials Science
Nitronaphthalene derivatives are a class of compounds that serve as pivotal intermediates in various chemical industries. Their utility stems from the reactivity of the nitro group, which can be readily transformed into other functional groups, most notably amines. These resulting aminonaphthalenes are foundational precursors for the synthesis of a wide range of dyes and pigments. ontosight.aicymitquimica.com For instance, naphthol red and naphthalene-based azo dyes are derived from such intermediates. numberanalytics.com
Beyond colorants, these derivatives are significant in the pharmaceutical sector. They are integral to the synthesis of complex medicinal compounds, with some demonstrating potential antimicrobial and anticancer activities. ontosight.ai In the realm of materials science, nitronaphthalenes are explored for their optical and electronic properties. ontosight.ai Derivatives have been investigated for applications in organic light-emitting diodes (OLEDs). ontosight.ai While nitroaromatic compounds are often non-fluorescent, research has shown that the strategic addition of other functional groups can induce fluorescence, opening avenues for their use as photosensitizers. nih.gov Furthermore, their applications extend to the agrochemical industry, where they are used in the creation of pesticides. numberanalytics.com
Historical Development of Synthetic Approaches to Substituted Naphthalenes
The journey to synthesize substituted naphthalenes began with rudimentary extraction methods. Historically, naphthalene (B1677914) itself was primarily isolated from coal tar through fractional distillation. ijrpr.com Early laboratory syntheses, such as the Haworth synthesis, provided a more controlled, albeit often complex, route to specific naphthalene structures. ijrpr.com
The evolution of organic chemistry has ushered in an era of more sophisticated and efficient synthetic methodologies. The development of transition-metal-catalyzed reactions has been particularly transformative. Palladium-catalyzed processes, for example, enable the construction of the naphthalene core through annulation and carboannulation reactions, offering high yields and functional group tolerance. thieme-connect.com Copper-catalyzed cascade reactions have also emerged as a powerful tool for creating polysubstituted naphthalenes. thieme-connect.com
Classic reactions like the Diels-Alder cycloaddition have been refined for modern applications, such as the reaction between 2-pyrones and aryne intermediates to form the naphthalene skeleton. rsc.org More recent innovations continue to push the boundaries of synthetic efficiency and selectivity. These include the development of methods starting from 4-hydroxy-2-pyrones rsc.org and skeletal editing techniques like the nitrogen-to-carbon transmutation of isoquinolines, which allows for precise structural modifications. nih.gov
Significance of Methoxy (B1213986) and Nitro Functionalities in Aromatic Systems
The chemical behavior of an aromatic compound is profoundly influenced by its substituents. The methoxy (-OCH₃) and nitro (-NO₂) groups, as found in 2-Methoxy-3-nitronaphthalene, exemplify the contrasting electronic effects that can be imparted to an aromatic ring.
The nitro group is a potent electron-withdrawing group, both through induction and resonance. This deactivation of the aromatic ring makes it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution. scispace.com The strong electron-withdrawing nature significantly alters the electron density distribution across the aromatic system. This property is fundamental to its role as a versatile functional handle in synthesis, particularly for its conversion to an amino group, which is a key step in the production of dyes and pharmaceuticals. scispace.com
Conversely, the methoxy group is an electron-donating group. While it is inductively withdrawing due to the oxygen's electronegativity, its dominant effect is strong electron donation into the aromatic π-system via resonance. smolecule.com This increases the electron density of the ring, activating it towards electrophilic aromatic substitution and influencing the regioselectivity of such reactions.
| Functional Group | Electronic Effect | Influence on Aromatic Ring |
| Nitro (-NO₂) Group | Strongly electron-withdrawing | Deactivates the ring towards electrophilic attack; directs incoming electrophiles to the meta position. |
| Methoxy (-OCH₃) Group | Strongly electron-donating (by resonance) | Activates the ring towards electrophilic attack; directs incoming electrophiles to ortho and para positions. |
Current Research Trajectories and Challenges Pertaining to this compound
Research on this compound, identified by its CAS number 91137-51-8, is focused on its synthesis and potential as a synthetic intermediate. lookchem.comnih.gov A notable synthetic method involves the selective nitration of 2-methoxynaphthalene (B124790). One approach utilizes a ZSM-5 zeolite molecular sieve as a catalyst with aluminum nitrate (B79036) in a dichloromethane (B109758) solvent, achieving high conversion and yield. lookchem.com
Key Data for this compound Synthesis (Zeolite Method) lookchem.com
| Parameter | Value |
|---|---|
| Reactant | 2-Methoxynaphthalene |
| Catalyst | ZSM-5 Zeolite |
| Solvent | Dichloromethane |
| Reaction Temperature | 25 °C |
| Substrate Conversion Rate | up to 93.98% |
| Product Yield | up to 77.09% |
The primary synthetic utility of this compound lies in its potential for further functionalization. The nitro group can be reduced to form 2-amino-3-methoxynaphthalene, a valuable precursor for more complex molecules. lookchem.com While direct research on the reaction scope of this compound is specific, studies on closely related isomers, such as 2-methoxy-1-nitronaphthalene (B3031550), provide insights. For example, the reactions of 2-methoxy-1-nitronaphthalene with Grignard reagents have been investigated, showing that different Grignard reagents lead to various addition products. psu.edursc.org
Current challenges and future research directions likely involve exploring the broader synthetic utility of this compound. This includes investigating its participation in modern cross-coupling reactions, such as denitrative coupling, which allows for the replacement of the nitro group with other functionalities. rsc.org Further studies may also focus on the synthesis of more complex derivatives, as suggested by the existence of compounds like 1,6-Dibromo-2-methoxy-3-nitronaphthalene, and exploring the unique reactivity imparted by the 2,3-substitution pattern. bldpharm.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
91137-51-8 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-methoxy-3-nitronaphthalene |
InChI |
InChI=1S/C11H9NO3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3 |
InChI Key |
GKQHULHPBJRLTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 2 Methoxy 3 Nitronaphthalene
Transformations Involving the Nitro Moiety
The nitro group is a versatile functional group known for its strong electron-withdrawing nature, which significantly influences the electron density of the aromatic ring. This electronic effect is central to its reactivity, making it a key site for various transformations.
Reduction Chemistry of the Nitro Group to Amino and Other Functionalities
One of the most fundamental transformations of the nitro group is its reduction to an amine. nih.gov This conversion dramatically alters the electronic properties of the substituent, changing it from a powerful electron-withdrawing group (NO₂) to an electron-donating group (NH₂). nih.gov For 2-Methoxy-3-nitronaphthalene, this transformation yields 2-Methoxy-3-aminonaphthalene.
Common methods for the reduction of aromatic nitro compounds are broadly applicable and include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), typically supported on carbon. It is a clean and efficient method for producing the corresponding amine.
Metal-Acid Reductions: Classic methods like the Béchamp reduction use metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid). These reactions proceed through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. nih.gov
The reduction process involves a six-electron transfer, which can occur sequentially. nih.gov The initial two-electron reduction forms a nitroso intermediate, which is rapidly reduced further to a hydroxylamino derivative. The final reduction step yields the stable amino group. nih.gov
Table 1: Common Reduction Methods for Aromatic Nitro Groups
| Method | Reagents | Product from this compound |
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | 2-Methoxy-3-aminonaphthalene |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, or Zn/HCl | 2-Methoxy-3-aminonaphthalene |
Nucleophilic Aromatic Substitution (SNAr) Mechanisms with the Nitro Group as a Leaving Group
While the nitro group is well-known as a powerful activating group for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate, it can also function as a leaving group, particularly in transition-metal-catalyzed reactions. ccspublishing.org.cnchemistrysteps.comlibretexts.orglibretexts.org This type of reaction, often termed denitrative coupling, has emerged as a valuable synthetic strategy. acs.org
In these processes, a transition metal catalyst, typically based on palladium (Pd) or rhodium (Rh), facilitates the cleavage of the C–NO₂ bond. ccspublishing.org.cnacs.org The catalytic cycle generally involves the oxidative addition of the metal catalyst to the C–NO₂ bond, followed by transmetalation with a coupling partner (e.g., an organoboron reagent in Suzuki coupling or an alcohol/phenol (B47542) in C-O coupling) and subsequent reductive elimination to yield the product and regenerate the catalyst. ccspublishing.org.cnacs.org
This approach allows for the substitution of the nitro group in this compound with a variety of nucleophiles, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-sulfur, or carbon-nitrogen bonds at the C3 position of the naphthalene (B1677914) ring. ccspublishing.org.cn
Ipso-Substitution Reactions of Nitroarenes
Ipso-substitution refers to a substitution reaction in which the incoming group attacks a ring position that is already substituted by a group other than hydrogen. libretexts.orgic.ac.uk In the context of this compound, this primarily concerns the replacement of the nitro group.
Nucleophilic Ipso-Substitution: This is mechanistically synonymous with the SNAr reactions discussed previously, where the nitro group acts as the leaving group. The nucleophile attacks the carbon atom bearing the nitro group (the ipso carbon), leading to its displacement. ccspublishing.org.cnacs.org
Electrophilic Ipso-Substitution: This is a less common but mechanistically distinct pathway. In a typical electrophilic aromatic substitution, the electrophile replaces a hydrogen atom. However, attack can sometimes occur at a substituted position. libretexts.orgic.ac.uk For nitroarenes, this is not a common transformation for the nitro group itself, as the ring is already deactivated towards electrophiles. Instead, ipso-attack is more frequently observed for other substituents on an aromatic ring during nitration reactions, where a group like a carboxyl or boronic acid can be displaced by an incoming nitro group (NO₂⁺). nih.gov
Reactivity of the Methoxy (B1213986) Group
The methoxy group, while generally stable, can undergo specific reactions involving the cleavage of the aryl-oxygen bond or the methyl-oxygen bond. Its electronic properties also play a crucial role in directing the reactivity of the aromatic system.
Cleavage and Exchange Reactions of the Methoxy Substituent
The cleavage of the methyl C-O bond in aryl methyl ethers is a common transformation to unmask a phenol (hydroxyl group). For this compound, this would result in the formation of 2-Hydroxy-3-nitronaphthalene (B1627113). Standard reagents for this demethylation include strong protic acids and Lewis acids. mdma.ch
Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl methyl ethers. mdma.chnih.govresearchgate.netsemanticscholar.orgcommonorganicchemistry.com The reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, releasing methyl bromide. nih.govresearchgate.net
Strong Acids: Reagents like hydrobromic acid (HBr) can also be used, often at elevated temperatures, to cleave the ether linkage.
Exchange reactions, where the methoxy group is replaced by another nucleophile, are also possible, though they often require specific activation, such as transition metal catalysis.
Table 2: Common Reagents for Methoxy Group Cleavage
| Reagent | Reaction Type | Product from this compound |
| Boron Tribromide (BBr₃) | Demethylation | 2-Hydroxy-3-nitronaphthalene |
| Hydrobromic Acid (HBr) | Demethylation | 2-Hydroxy-3-nitronaphthalene |
Electronic Influence of the Methoxy Group on Aromatic Reactivity
The electronic effect of the methoxy group is dual in nature, comprising a resonance effect and an inductive effect. minia.edu.eglibretexts.org
Resonance Effect (+R): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the naphthalene π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the positions ortho and para to the substituent. In this compound, this effect would increase electron density at C1 and C3.
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond. minia.edu.eglibretexts.org
The Hammett equation provides a quantitative measure of these electronic effects. A methoxy group typically has a negative σₚ value (e.g., -0.27), indicating its electron-donating character at the para position, while its σₘ value is positive (+0.11), reflecting its electron-withdrawing nature at the meta position where the resonance effect does not operate. utexas.eduwikipedia.org The nitro group has large positive σ values in both positions (σₘ = +0.71, σₚ = +0.78), quantifying its strong deactivating character. wikipedia.org The combined push-pull effect of the adjacent methoxy and nitro groups in this compound creates a complex electronic environment that influences its reactivity in substitution reactions. acs.org
Aromatic Ring Reactivity and Functionalization of this compound
The reactivity of the naphthalene core in this compound is dictated by the interplay of the electron-donating methoxy group (-OCH3) and the electron-withdrawing nitro group (-NO2). The methoxy group is an activating ortho-, para-director, increasing the electron density at positions 1, 3, and 6. Conversely, the nitro group is a deactivating meta-director, reducing the electron density of the ring and directing incoming electrophiles to positions 5 and 7. The combination of these competing effects governs the regioselectivity of substitution reactions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene Core
Electrophilic Aromatic Substitution (EAS):
In electrophilic aromatic substitution reactions, the naphthalene ring acts as a nucleophile. The methoxy group at the 2-position strongly activates the ring towards electrophilic attack, primarily at the 1-position (ortho) and to a lesser extent at the 3-position (para to the other ring). However, the presence of the nitro group at the 3-position significantly deactivates the ring, making electrophilic substitution more challenging compared to unsubstituted 2-methoxynaphthalene (B124790).
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution on the naphthalene core of this compound is facilitated by the presence of the electron-withdrawing nitro group. This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com For SNAr to occur, a good leaving group is typically required on the aromatic ring. In the case of this compound, the methoxy group itself could potentially act as a leaving group, although it is not a particularly good one.
The nitro group strongly activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. In this molecule, this corresponds to the 2 and 4 positions. Therefore, a strong nucleophile could potentially displace the methoxy group at the 2-position. The rate of such a reaction would be significantly enhanced by the presence of the nitro group at the 3-position, which can stabilize the intermediate carbanion through resonance.
Radical and Single-Electron Transfer (SET) Mechanisms in Reactions with Organometallic Reagents (e.g., Grignard Reactions)
The reaction of nitroarenes with organometallic reagents like Grignard reagents often proceeds through a single-electron transfer (SET) mechanism rather than a simple nucleophilic addition. This is particularly true for nitronaphthalene systems.
A study on the reaction of the closely related compound, 2-methoxy-1-nitronaphthalene (B3031550), with various Grignard reagents provides strong evidence for an SET process. rsc.org In these reactions, an electron is transferred from the Grignard reagent to the nitronaphthalene, forming a radical anion of the nitroarene and a radical cation of the Grignard reagent. These radical intermediates can then combine to form addition products.
The reactivity order of different Grignard reagents (isopropyl > ethyl > methyl) in the reaction with 2-methoxy-1-nitronaphthalene is consistent with an SET mechanism, as the ease of oxidation of the Grignard reagent influences the reaction rate. rsc.org The reaction of 2-methoxy-1-nitronaphthalene with alkylmagnesium halides predominantly yields 1,6-addition products. rsc.org This suggests that in the reaction of this compound with Grignard reagents, a similar SET pathway would be operative, leading to the formation of radical intermediates and subsequent addition products.
| Grignard Reagent | Major Product Type with 2-methoxy-1-nitronaphthalene |
| CH3MgBr | 1,6-addition |
| C2H5MgBr | 1,6-addition |
| i-C3H7MgBr | 1,6-addition |
| PhCH2MgBr | 1,6-addition |
| PhMgBr | 1,4-addition and reductive 1,2-addition |
Table 1. Product distribution in the reaction of 2-methoxy-1-nitronaphthalene with various Grignard reagents, indicative of an SET mechanism. rsc.org
Rearrangement and Adduct Formation Reactions
Nitronaphthalenes can undergo various rearrangement and adduct formation reactions, particularly under photochemical conditions. For instance, the photochemical reaction of dimethylnaphthalenes with tetranitromethane leads to the formation of nitro/trinitromethyl adducts. publish.csiro.au These reactions proceed through the formation of a radical cation of the naphthalene derivative, followed by the attack of trinitromethanide ion and subsequent coupling with nitrogen dioxide.
Allylic rearrangements of these adducts have also been observed. publish.csiro.au While specific studies on this compound are not available, it is plausible that this compound could undergo similar adduct formation and rearrangement reactions under appropriate photochemical conditions, given the known reactivity of substituted naphthalenes. The presence of the methoxy group may influence the stability and subsequent reaction pathways of the radical cation intermediate.
Photochemistry and Excited-State Reactivity of this compound Analogs
The photochemistry of nitronaphthalenes is characterized by rapid and efficient intersystem crossing from the initially excited singlet state to the triplet manifold. This process is a key determinant of their subsequent photochemical and photophysical behavior.
Photolysis and Photodegradation Pathways of Nitronaphthalenes
The photolysis of nitronaphthalenes can lead to various degradation products. For example, 1-nitronaphthalene (B515781) is known to be a source of reactive species such as singlet oxygen and radicals in atmospheric waters upon photoirradiation. The triplet state of 1-nitronaphthalene can react with oxygen, leading to the formation of these reactive species.
Intersystem Crossing (ISC) Dynamics and Triplet State Formation
Nitronaphthalene derivatives are known for their extremely fast and efficient intersystem crossing (ISC) from the excited singlet state (S1) to the triplet manifold (Tn). This process often occurs on a sub-picosecond timescale. wikipedia.org The high efficiency of ISC is attributed to strong spin-orbit coupling facilitated by the nitro group.
For nitronaphthalene and its derivatives, the initially populated Franck-Condon singlet state can rapidly decay to a receiver triplet state. wikipedia.org The presence of electron-donating substituents, such as a methoxy group, can influence the photophysics and photochemistry of nitronaphthalenes. Studies on 1-methoxy-4-nitronaphthalene (B51467) have shown that the methoxy group can affect the lifetime and reactivity of the triplet state.
The triplet state of nitronaphthalenes is often characterized as having an intramolecular charge transfer character, which can be influenced by solvent polarity. The triplet state of β-nitronaphthalene, for instance, exhibits a red shift in its absorption maximum and a longer lifetime in polar solvents, indicative of increased charge transfer character.
| Compound | ISC Timescale | Triplet State Lifetime |
| 1-Nitronaphthalene | < 100 fs | Varies with solvent |
| 2-Nitronaphthalene (B181648) | < 200 fs | 1.7 µs (in ethanol) |
| 2-Methyl-1-nitronaphthalene | < 200 fs | Not specified |
Table 2. Intersystem crossing timescales and triplet state lifetimes for some nitronaphthalene analogs.
Intramolecular Charge Transfer (ICT) States and Their Role in Photophysics
The photophysics of nitroaromatic compounds, including this compound, are significantly influenced by the presence of intramolecular charge transfer (ICT) states. These states arise from the photoinduced transfer of an electron from an electron-donating group (the methoxy group in this case) to an electron-accepting group (the nitro group). This redistribution of electron density upon photoexcitation leads to an excited state with a large dipole moment and a significant charge-transfer character.
While direct experimental studies on the ICT states of this compound are not extensively available, the behavior of analogous nitroaromatic "push-pull" chromophores provides valuable insights. In such systems, the excitation to the S1 state often leads to an ultrafast ICT process, occurring on the femtosecond timescale. This process is frequently accompanied by structural rearrangements, such as the twisting of the nitro group relative to the aromatic ring, which stabilizes the charge-separated state. This phenomenon is often referred to as a Twisted Intramolecular Charge Transfer (TICT) state.
The formation of ICT states has a profound impact on the photophysical properties of the molecule. The significant change in dipole moment between the ground and excited states typically results in a large Stokes shift, with the emission energy being highly sensitive to the polarity of the solvent. In polar solvents, the ICT state is stabilized, leading to a red-shift in the fluorescence spectrum.
The efficiency of ICT can also dictate the dominant deactivation pathways of the excited state. In many nitroaromatic compounds, the formation of an ICT state can compete with other photophysical processes such as intersystem crossing (ISC) to the triplet manifold. For some nitronaphthalene derivatives, it has been observed that the population of the triplet state is a primary decay channel from the initially excited singlet state. However, the presence of a strong electron-donating group can modulate this behavior.
The table below summarizes the general characteristics of ICT states in nitroaromatic compounds, which are expected to be applicable to this compound.
| Property | Description |
| Formation Time | Typically occurs on an ultrafast timescale (femtoseconds to picoseconds) following photoexcitation. |
| Structural Changes | Often involves torsional motion (twisting) of the nitro and/or methoxy groups relative to the naphthalene ring to stabilize the charge-separated state (TICT). |
| Solvent Effects | The energy of the ICT state is stabilized by polar solvents, leading to a pronounced red-shift in the emission spectra (solvatochromism). The fluorescence quantum yield may also be affected by solvent polarity. |
| Influence on Deactivation Pathways | The formation of an ICT state can compete with intersystem crossing (ISC) to the triplet state and internal conversion (IC) back to the ground state, thereby influencing the fluorescence quantum yield and the population of the triplet state. |
| Spectroscopic Signature | Characterized by a broad, structureless, and significantly red-shifted fluorescence band, especially in polar solvents. The triplet-triplet absorption of some nitronaphthalenes also shows a red shift in polar solvents, indicating an ICT character in the triplet state as well. rsc.org |
Photoreduction and Photoinduced Electron Transfer Mechanisms
The photoreduction of nitronaphthalenes, a class of compounds to which this compound belongs, is a well-documented process that can proceed through various mechanisms, primarily involving photoinduced electron transfer. These reactions are of considerable interest due to their relevance in environmental photochemistry and synthetic applications. The presence of both an electron-withdrawing nitro group and an electron-donating methoxy group in this compound makes it susceptible to such photochemical transformations.
The initial step in the photoreduction of many nitronaphthalene derivatives is the excitation of the molecule to its triplet state. This triplet state is a powerful oxidizing agent and can abstract an electron or a hydrogen atom from a suitable donor molecule in its vicinity.
Studies on related compounds, such as 1-methoxy-4-nitronaphthalene and other nitronaphthalenes, have shown that the triplet state reacts efficiently with electron donors like N,N-dialkylanilines and triethylamine. rsc.orgresearchgate.net The rate constants for these quenching reactions are often close to the diffusion-controlled limit. The primary step in these reactions is a photoinduced electron transfer (PET) from the amine to the excited nitronaphthalene, resulting in the formation of the nitronaphthalene radical anion and the amine radical cation.
The general mechanism for the photoreduction of a methoxy-nitronaphthalene in the presence of an amine can be summarized as follows:
Excitation: The methoxy-nitronaphthalene (ArNO2) is excited to its singlet state (1ArNO2) and subsequently undergoes intersystem crossing to the triplet state (3ArNO2).
Electron Transfer: The triplet state interacts with an electron donor (e.g., an amine, R3N), leading to the formation of the nitronaphthalene radical anion (ArNO2•-) and the amine radical cation (R3N•+).
Proton Transfer and Subsequent Reactions: The radical ions can undergo further reactions, such as proton transfer, disproportionation, and dimerization, to yield the final reduction products.
The quantum yield of photoreduction for some nitronaphthalenes in hydrogen-donating solvents like 2-propanol has been reported to be around 0.04. nih.gov This suggests that direct hydrogen atom abstraction by the excited triplet state can also be a viable photoreduction pathway.
| Reactant System | Proposed Mechanism | Key Intermediates | Final Products (Typical) |
| Methoxy-nitronaphthalene + Tertiary Amine | Photoinduced electron transfer from the amine to the triplet state of the methoxy-nitronaphthalene. rsc.orgresearchgate.net | Methoxy-nitronaphthalene radical anion, Amine radical cation. | Nitroso- and Amino-naphthalenes. |
| Methoxy-nitronaphthalene + Alcohol | Hydrogen atom abstraction from the alcohol by the triplet state of the methoxy-nitronaphthalene. nih.gov | Methoxy-nitrosonaphthalene radical, Alcohol-derived radical. | Amino-naphthalenes. |
Nucleophilic Photosubstitution Reactions of Methoxy-Nitronaphthalenes
Nucleophilic aromatic photosubstitution (SNAr*) is a characteristic reaction of aromatic compounds bearing electron-withdrawing groups, such as the nitro group. In these reactions, a nucleophile replaces a leaving group on the aromatic ring upon photochemical excitation. For methoxy-nitronaphthalenes, both the methoxy and the nitro group can potentially act as leaving groups.
The mechanism of these reactions for compounds like this compound is generally understood to proceed via the triplet excited state of the aromatic substrate. The distribution of electron density in the excited state is significantly different from that in the ground state, making positions that are normally unreactive towards nucleophilic attack in the ground state, susceptible to substitution in the excited state. The nitro group strongly activates the naphthalene ring towards nucleophilic attack in the excited state, particularly at positions meta to it. iupac.org
The nature of the nucleophile can also influence the regioselectivity of the reaction. For instance, in the case of 1-methoxy-4-nitronaphthalene, reaction with primary amines leads to the displacement of the nitro group, whereas reaction with secondary amines results in the substitution of the methoxy group. This difference in reactivity is attributed to different reaction pathways following the initial interaction with the excited state.
The general steps for the nucleophilic photosubstitution of a methoxy-nitronaphthalene can be outlined as:
Excitation and Intersystem Crossing: The methoxy-nitronaphthalene is excited to its singlet state, followed by efficient intersystem crossing to the triplet state.
Nucleophilic Attack: The nucleophile attacks the aromatic ring of the triplet-state methoxy-nitronaphthalene to form a triplet sigma-complex intermediate.
Elimination of the Leaving Group: The intermediate then eliminates the leaving group (either the methoxy or the nitro group) to form the substitution product.
The following table presents kinetic data for the nucleophilic photosubstitution of 1-methoxy-3-nitronaphthalene, which provides a valuable reference for understanding the reactivity of the structurally similar this compound.
| Substrate | Nucleophile | Rate Constant of Triplet Reaction (k1) | Rate Constant of Triplet Decay (kd) |
| 1-Methoxy-3-nitronaphthalene | OH- | 2.5 x 108 M-1s-1 | 5 x 107 s-1 |
| 1-Methoxy-3-nitronaphthalene | NH3 | 1.5 x 108 M-1s-1 | 5 x 107 s-1 |
| 1-Fluoro-3-nitronaphthalene | OH- | 5 x 107 M-1s-1 | 5 x 105 s-1 |
| 1-Fluoro-3-nitronaphthalene | NH3 | 2 x 107 M-1s-1 | 5 x 105 s-1 |
Data sourced from a study on the nucleophilic photosubstitution of nitronaphthalenes. iupac.org
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. It is used to identify functional groups and to obtain a unique "fingerprint" for the compound. su.senanografi.com
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org The resulting spectrum provides clear signatures for the functional groups present in 2-Methoxy-3-nitronaphthalene.
Key expected absorption bands include:
Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.
Asymmetric and Symmetric NO₂ Stretching: Two strong and characteristic bands are expected around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric). These are definitive indicators of the nitro group.
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region arise from the vibrations of the naphthalene (B1677914) ring.
C-O-C Ether Stretching: A strong band, or bands, for the aryl-alkyl ether linkage would be present in the 1275-1000 cm⁻¹ region.
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| NO₂ Asymmetric Stretch | 1550 - 1500 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |
| NO₂ Symmetric Stretch | 1350 - 1300 | Strong |
| C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. researchgate.net While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. The FT-Raman spectrum of this compound would provide a unique vibrational fingerprint. rsc.org
For this molecule, the symmetric stretching vibration of the nitro group (~1350 cm⁻¹) is expected to be particularly intense in the Raman spectrum. The aromatic ring vibrations also typically show strong Raman scattering. In contrast, the C-O ether stretching may be weaker than in the IR spectrum. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net
Electronic Spectroscopy and Photophysical Characterization
The interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the naphthalene core gives rise to complex electronic properties, which have been investigated using a suite of spectroscopic methods.
The electronic absorption spectrum of nitronaphthalene derivatives is characterized by transitions involving the delocalized π-electrons of the aromatic system and the non-bonding electrons of the nitro and methoxy groups. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. ijprajournal.com The primary electronic transitions observed are π→π* and n→π*. matanginicollege.ac.in For aromatic compounds like naphthalene, intense absorptions related to the π-system are expected. up.ac.za
The presence of substituents significantly modifies the spectrum. The nitro group, a potent chromophore, and the methoxy group, an auxochrome, extend the conjugation of the naphthalene system. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted naphthalene. docbrown.info Specifically, the nitro group is known to induce bathochromic shifts and can cause absorption to extend into the visible region, potentially imparting color to the compound. docbrown.inforesearchgate.net For example, some nitronaphthalene derivatives absorb light around 400 nm. nih.gov The absorption spectrum of a methyl ketone bridged nitronaphthalene color switch showed broad absorption in the visible to near-infrared range (400-500 nm and 550-800 nm). rsc.org
The transitions in these molecules are complex. The lowest energy transition is often an n→π* transition, associated with the excitation of a non-bonding electron from the oxygen atoms of the nitro group to an anti-bonding π* orbital of the aromatic ring. At higher energies, more intense π→π* transitions occur. matanginicollege.ac.in The polarity of the solvent can also influence the absorption maxima due to differential stabilization of the ground and excited states. researchgate.net
| Compound Family | Typical Electronic Transitions | Observed Spectral Characteristics | Reference |
|---|---|---|---|
| Nitronaphthalenes | π→π, n→π | Absorption bands are shifted to longer wavelengths (bathochromic shift) due to extended conjugation from the nitro group. Absorptions can extend into the 300-400 nm range and beyond. | nih.govcopernicus.org |
| Substituted Aromatic Compounds | π→π* | Substituents like -NO₂ and -OCH₃ alter the energy levels of the π electrons, affecting the absorption wavelength. | up.ac.zadocbrown.info |
Nitroaromatic compounds are renowned for their unique and extremely rapid excited-state dynamics, which are dominated by intersystem crossing (ISC). Time-resolved transient absorption spectroscopy is a powerful technique to track these ultrafast events.
Upon photoexcitation, this compound is expected to populate the first excited singlet state (S₁). However, for nitronaphthalenes, this state is exceptionally short-lived. nih.gov Studies on isomers like 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648) reveal that the S₁ state decays on a femtosecond timescale. researchgate.netacs.org Experimental data for 2-nitronaphthalene shows that almost the entire S₁ population undergoes intersystem crossing to the triplet manifold (Tₙ) in less than 200 femtoseconds. researchgate.netacs.org This ultrafast ISC is a defining characteristic of many nitrated polycyclic aromatic hydrocarbons. researchgate.net
The mechanism involves the S₁ state, which may have ππ* or charge-transfer (CT) character, rapidly transitioning to a nearby triplet state. researchgate.netacs.org This process is highly efficient due to strong spin-orbit coupling (SOC) between the singlet and triplet states, which is enhanced by the nitro group. researchgate.net The probability of this population transfer is controlled by the small energy gap between the initial singlet excited state and the receiver triplet state. acs.org
Transient absorption spectra for these compounds typically show features corresponding to the initial excited singlet state, which then rapidly evolve into absorptions characteristic of the triplet state. rsc.orgacs.org For instance, in related systems, a bleach of the ground state absorption and a stimulated emission (SE) band are observed, which are then replaced by a broad excited-state absorption (ESA) band attributed to the T₁ state. rsc.org In some cases, a minor decay channel involving conformational relaxation to an intramolecular charge-transfer (ICT) state can compete with ISC. researchgate.netacs.org
| Compound | Excited-State Process | Observed Lifetime | Reference |
|---|---|---|---|
| 1-Nitronaphthalene | S₁ State Decay / Intersystem Crossing | ~100 fs | researchgate.net |
| 2-Nitronaphthalene | Intersystem Crossing to Triplet State | < 200 fs | researchgate.netacs.org |
| 2-Methyl-1-nitronaphthalene | S₁ State Decay via ISC and ICT channels | < 200 fs | researchgate.netacs.org |
The luminescence properties of this compound are directly dictated by its ultrafast excited-state dynamics. Fluorescence is the emission of light from the relaxation of a singlet excited state (S₁) to the ground state (S₀). berthold.com However, because the S₁ state of nitronaphthalenes is quenched so efficiently by sub-picosecond intersystem crossing to the triplet state, fluorescence is typically negligible or entirely absent in solution at room temperature. nih.gov This inherent non-fluorescent nature is a hallmark of many small nitroaromatic compounds. nih.gov
Phosphorescence is light emission from the spin-forbidden relaxation of a triplet excited state (T₁) to the singlet ground state (S₀). berthold.com Since the dominant decay pathway for the initially excited singlet state is the formation of a triplet state, phosphorescence is the more likely form of luminescence to be observed from nitronaphthalenes. nih.gov However, at room temperature in fluid solutions, the T₁ state is also efficiently quenched by non-radiative processes. Therefore, phosphorescence from nitronaphthalenes is typically only detected under conditions that limit these non-radiative decay pathways, such as in solid media or at cryogenic temperatures in frozen solutions. nih.gov For example, various amino-substituted nitronaphthalenes have been shown to exhibit detectable phosphorescence, rather than fluorescence, in frozen alcohols. nih.gov
X-Ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
While specific crystallographic data for this compound is not available, a detailed analysis of the closely related isomer, 2-Methoxy-1-nitronaphthalene (B3031550) , provides significant insight into the expected solid-state structure, molecular geometry, and packing interactions.
The crystal structure of 2-Methoxy-1-nitronaphthalene reveals that the asymmetric unit contains two crystallographically independent molecules, designated A and B. nih.goviucr.orgresearchgate.net A key structural feature is the orientation of the nitro group relative to the naphthalene ring system. The nitro group is significantly twisted out of the plane of the aromatic rings. In molecule A, the dihedral angle between the nitro group and the naphthalene plane is 89.9°, while in molecule B it is 65.9°. nih.goviucr.orgresearchgate.net This non-planar arrangement minimizes steric hindrance and influences the electronic interaction between the groups. The two independent naphthalene ring systems (A and B) are also not coplanar, forming a dihedral angle of 72.02° with each other. nih.govresearchgate.net
The crystal packing is stabilized by a combination of weak intermolecular forces. These include C—H⋯O hydrogen bonds that link the alternating A and B molecules into chains. nih.goviucr.orgresearchgate.net Additionally, the structure is consolidated by π–π stacking interactions between the naphthalene rings of adjacent molecules. iucr.org The centroid–centroid distances for these stacking interactions range from 3.5863(9) Å to 3.8048(9) Å, indicating significant aromatic overlap that contributes to the stability of the crystal lattice. iucr.orgresearchgate.net
Crystal Data and Structure Refinement for 2-Methoxy-1-nitronaphthalene
| Parameter | Value | Reference |
|---|---|---|
| Empirical formula | C₁₁H₉NO₃ | researchgate.net |
| Formula weight | 203.19 | researchgate.net |
| Crystal system | Triclinic | researchgate.net |
| Space group | P-1 | researchgate.net |
| a (Å) | 9.1291 (4) | researchgate.net |
| b (Å) | 10.2456 (4) | researchgate.net |
| c (Å) | 10.5215 (4) | researchgate.net |
| α (°) | 86.390 (2) | researchgate.net |
| β (°) | 82.964 (2) | researchgate.net |
| γ (°) | 85.801 (2) | researchgate.net |
| Volume (ų) | 972.63 (7) | researchgate.net |
| Z | 4 | researchgate.net |
| Calculated density (Mg m⁻³) | 1.388 | researchgate.net |
| Dihedral Angle (Nitro/Naphthyl) - Molecule A | 89.9 (2)° | nih.goviucr.orgresearchgate.net |
| Dihedral Angle (Nitro/Naphthyl) - Molecule B | 65.9 (2)° | nih.goviucr.orgresearchgate.net |
| π–π Stacking Distances (Å) | 3.5863 – 3.8048 | iucr.orgresearchgate.net |
Theoretical and Computational Chemistry of 2 Methoxy 3 Nitronaphthalene
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of 2-methoxy-3-nitronaphthalene.
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for determining the ground-state properties of molecules like this compound. epfl.chornl.govaps.org DFT calculations allow for the optimization of the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often within 1-2% of experimental values. epfl.ch The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties. jussieu.frarxiv.org
In practice, the Kohn-Sham equations are solved to obtain the ground-state density and energy. ornl.govaps.org These calculations provide crucial data on the molecule's stability and preferred conformation. For instance, DFT can be used to calculate the total electronic energy, which is a key indicator of the molecule's thermodynamic stability. While various functionals are available, their selection can influence the accuracy of the results, and care must be taken to choose an appropriate functional for the system under study. epfl.chaps.org
Table 1: Representative Data from DFT Calculations on Aromatic Nitro Compounds
This table illustrates the type of data obtained from DFT calculations, which could be similarly generated for this compound to understand its ground-state properties.
| Property | Calculated Value | Significance |
| Ground State Energy | Varies (e.g., in Hartrees) | Indicates the molecule's thermodynamic stability. |
| Dipole Moment | > 7 D (for a similar molecule) nih.gov | Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions. |
| Key Bond Lengths (C-N, C-O) | Varies (in Ångstroms) | Provides insight into the strength and nature of chemical bonds within the molecule. |
| Key Bond Angles (O-N-O) | Varies (in degrees) | Defines the three-dimensional shape of the nitro group and its interaction with the naphthalene (B1677914) ring. |
Note: The values presented are illustrative and would need to be specifically calculated for this compound.
To investigate the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgrsc.org TD-DFT calculations can predict the electronic absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states. rsc.orgacs.org This allows for the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule.
TD-DFT is particularly valuable for understanding the nature of the excited states, such as whether they are localized on a specific part of the molecule or involve charge transfer between different functional groups. rsc.orgacs.org For nitroaromatic compounds, identifying the character of the excited states is crucial for predicting their photochemical behavior, including fluorescence and intersystem crossing to triplet states. nih.govresearchgate.net The accuracy of TD-DFT can be limited in describing long-range charge-transfer states, a factor that needs consideration when analyzing the results for molecules with donor-acceptor character like this compound. rsc.org
Table 2: Illustrative TD-DFT Data for a Nitroaromatic Compound
This table provides an example of the kind of data that TD-DFT calculations would yield for this compound, detailing its excited-state characteristics.
| Parameter | Predicted Value | Significance |
| Excitation Energy (S₀ → S₁) | Varies (in eV) | Corresponds to the energy of the lowest-energy electronic transition, often related to the longest wavelength absorption band. |
| Oscillator Strength (f) | Varies (dimensionless) | Indicates the probability of a particular electronic transition, correlating with the intensity of the corresponding absorption band. |
| Wavelength of Max. Absorption (λ_max) | Varies (in nm) | Predicts the color of the compound and its interaction with light. |
| Nature of Excited State | e.g., π→π, n→π, Charge-Transfer nih.govacs.org | Describes the type of electronic transition, which dictates the subsequent photophysical and photochemical processes. |
Note: The values presented are illustrative and would need to be specifically calculated for this compound.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of this compound. researchgate.netnih.gov The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons.
In this compound, the methoxy (B1213986) group acts as an electron-donating group, which is expected to raise the energy of the HOMO and localize it primarily on the naphthalene ring and the methoxy group. Conversely, the nitro group is a strong electron-withdrawing group, which lowers the energy of the LUMO and localizes it predominantly on the nitro group and the adjacent part of the aromatic ring. researchgate.net
The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic absorption properties and reactivity. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of maximum absorption. Furthermore, the spatial separation of the HOMO and LUMO is indicative of charge-transfer character in the electronic transitions. libretexts.orgrsc.org Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, leading to a transfer of electron density from the methoxy-substituted part of the molecule to the nitro-substituted part, a phenomenon known as intramolecular charge transfer (ICT). acs.orgnih.gov
Table 3: Frontier Molecular Orbital Characteristics
This table outlines the expected characteristics of the frontier molecular orbitals for this compound based on general principles of electronic effects.
| Orbital | Expected Localization | Energy Level | Role in Reactivity |
| HOMO | Naphthalene ring and methoxy group | Relatively High | Site of electrophilic attack; electron donor in charge-transfer processes. |
| LUMO | Nitro group and adjacent aromatic carbons | Relatively Low | Site of nucleophilic attack; electron acceptor in charge-transfer processes. |
| HOMO-LUMO Gap | Moderate | Influences the energy of the lowest electronic transition and overall reactivity. |
Mechanistic Modeling and Reaction Pathway Analysis
Computational chemistry provides powerful tools to model and analyze the mechanisms of chemical reactions involving this compound.
DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. nih.govacs.orgresearchgate.net By calculating the energies of these species, the activation energy barriers for different reaction pathways can be determined, providing a quantitative measure of the reaction's feasibility. acs.org
For instance, in studying the nucleophilic aromatic substitution (SNAr) reactions of this compound, computational methods can be used to model the formation of the Meisenheimer complex, which is a key intermediate. rsc.org The geometry and stability of the transition state leading to this intermediate can be calculated, offering insights into the factors that control the reaction rate. nih.gov These computational studies can also explore the role of catalysts and solvent effects on the reaction mechanism.
Computational models are highly effective in predicting the regioselectivity of chemical reactions, such as electrophilic or nucleophilic aromatic substitution on the this compound ring system. researchgate.netrsc.orgscience.gov By analyzing the distribution of electron density and the energies of the frontier molecular orbitals, it is possible to predict which positions on the naphthalene ring are most susceptible to attack. oup.comconicet.gov.ar
For example, in an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the position with the highest electron density, which is often predicted by the location of the HOMO. researchgate.netoup.com Conversely, in a nucleophilic attack, the nucleophile will target the position with the lowest electron density, often associated with the LUMO. conicet.gov.ar These predictions can be further refined by calculating the energies of the transition states for attack at different positions, with the lowest energy pathway being the most favorable. While stereoselectivity is less commonly a factor in reactions involving the aromatic ring itself, computational methods can predict stereochemical outcomes in reactions involving substituents attached to the ring. researchgate.net
Excited-State Dynamics and Non-Radiative Decay
Nitroaromatic compounds, including nitronaphthalenes, are well-known for their complex photophysics, which are typically dominated by efficient non-radiative decay processes. nih.gov This often results in low fluorescence quantum yields, as the electronically excited states are rapidly deactivated through pathways like intersystem crossing (ISC) to the triplet manifold or internal conversion (IC) to the ground state. nih.govustc.edu.cn The presence of both an electron-donating group (methoxy, -OCH₃) and an electron-withdrawing group (nitro, -NO₂) on the naphthalene core of this compound suggests a nuanced interplay of electronic effects that modulate these decay pathways.
Intersystem crossing, a transition between electronic states of different spin multiplicity (e.g., from a singlet state, S₁, to a triplet state, Tₙ), is a spin-forbidden process. researchgate.netnih.gov However, this transition can become highly efficient in molecules where spin-orbit coupling (SOC) is significant. nih.govannualreviews.org SOC is a relativistic effect that enables the mixing of singlet and triplet character, thereby relaxing the selection rules that forbid ISC. annualreviews.org
In nitronaphthalene derivatives, the nitro group plays a critical role in promoting ISC. ustc.edu.cn It introduces low-lying nπ* electronic states which can efficiently couple with the ππ* states characteristic of the aromatic system. According to El-Sayed's rule, SOC is particularly strong between states of different orbital types (e.g., ¹(π,π) and ³(n,π)), which facilitates rapid ISC. researchgate.net For unsubstituted nitronaphthalenes like 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648), this leads to ultrafast ISC, with time scales reported to be in the sub-picosecond range (<200 fs). acs.orgresearcher.life This rapid population of the triplet manifold is a defining characteristic of their photochemistry. acs.org
The introduction of an electron-donating substituent, such as a methoxy group, is expected to modulate the ISC rate. Computational studies on other substituted nitronaphthalenes have shown that strong electron-donating groups can suppress ISC. nih.gov This occurs because the substituent can alter the energy levels and character of the excited states, potentially increasing the energy gap between the relevant singlet and triplet states or reducing the magnitude of the SOC between them. nih.gov For instance, theoretical calculations using Time-Dependent Density Functional Theory (TDDFT) have been employed to compute ISC rates (k_ISC) in related systems. These calculations show that k_ISC is sensitive to both the substituent and the solvent environment. nih.gov
While specific calculated values for this compound are not available, the table below presents TDDFT-calculated ISC rates for an analogous compound, 5-N-amido-1-nitronaphthalene, which illustrates the typical magnitude of these rates and their solvent dependence.
| Solvent | Calculated ISC Rate (k_ISC) (s⁻¹) | Transition |
|---|---|---|
| Toluene | 2.0 x 10⁹ | S₁ → T₂ |
| Acetonitrile | 3.6 x 10⁹ | S₁ → T₂ |
Data sourced from studies on substituted nitronaphthalenes. nih.gov
These calculations, often performed with methods like TDDFT incorporating the Tamm-Dancoff approximation (TDA) and a solvation model, demonstrate that substituents can slow ISC by orders of magnitude compared to the femtosecond rates of unsubstituted nitronaphthalenes. nih.gov
A potential energy surface (PES) is a multidimensional plot that describes a molecule's potential energy as a function of its geometric coordinates. researchgate.net Mapping the PES of the excited states is crucial for understanding the deactivation pathways available to a molecule after it absorbs light. For nitronaphthalene derivatives, the PES of the first excited singlet state (S₁) is particularly complex. acs.orgwalshmedicalmedia.com
Upon photoexcitation to the Franck-Condon region of the S₁ state, the molecule can evolve along different relaxation pathways. walshmedicalmedia.com Computational studies on 1- and 2-nitronaphthalene reveal that the S₁ PES often features a branching of decay channels. acs.orgwalshmedicalmedia.com
Intersystem Crossing Pathway: One primary channel connects the S₁ state with a higher-lying triplet state (Tₙ), often via a region of near-degeneracy that facilitates efficient ISC. acs.orgnih.gov This pathway is typically very fast, occurring on a sub-picosecond timescale. acs.org
Conformational Relaxation/ICT Pathway: A second, often competing, channel involves conformational relaxation on the S₁ surface to populate an intramolecular charge-transfer (ICT) state. acs.org This relaxation frequently involves the torsion of the nitro group relative to the naphthalene plane. researchgate.netwalshmedicalmedia.com
For this compound, the PES would be shaped by the electronic push-pull character of the methoxy and nitro groups. The electron-donating methoxy group would likely influence the energy of the ICT state, while the nitro group's orientation would remain a key coordinate for non-radiative decay. The relative positions of these substituents would dictate the degree of charge transfer and the specific shape of the PES, controlling the branching ratio between ISC and internal conversion from an ICT state.
Solvent Effects in Computational Models and Spectroscopic Simulations
The surrounding solvent environment can profoundly influence the photophysical and photochemical properties of polar molecules like methoxynitronaphthalenes. nih.govustc.edu.cntandfonline.com Computational models are essential tools for simulating these effects and interpreting experimental spectroscopic data.
The most common methods for incorporating solvent effects in quantum chemical calculations are implicit (continuum) and explicit solvent models. researchgate.net
Continuum Models: Methods like the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are widely used. nih.govresearchgate.net These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which are often dominant. nih.gov
Explicit Models: In this approach, a number of individual solvent molecules are included explicitly in the quantum mechanical calculation. researchgate.net This is computationally more demanding but can be crucial for systems where specific solute-solvent interactions, such as hydrogen bonding, play a key role in the photochemistry. researchgate.net
For nitronaphthalene derivatives, solvent polarity has been shown to significantly impact excited-state dynamics. nih.gov An increase in solvent polarity often stabilizes states with a large dipole moment, such as ICT states. nih.govustc.edu.cn This stabilization can lower the energy of the ICT state relative to the locally excited (LE) state, potentially opening up or accelerating decay via internal conversion and leading to fluorescence quenching. nih.gov
Theoretical studies combined with experimental measurements on methoxynitronaphthalenes have used solvatochromic shifts (changes in absorption and fluorescence spectra with solvent polarity) to determine the dipole moments of the excited states. tandfonline.com The change in dipole moment upon excitation is a key indicator of the degree of charge transfer in the excited state. nih.gov
The following table, based on experimental data for the analogous 5-amino-1-nitronaphthalene, illustrates how photophysical properties can be dramatically altered by solvent polarity, a phenomenon that computational models aim to reproduce and explain.
| Solvent | Fluorescence Quantum Yield (Φ_f) | Non-Radiative Decay Rate (k_nd) (s⁻¹) |
|---|---|---|
| Toluene | 0.011 | 1.4 x 10⁹ |
| Chloroform | 0.0003 | 2.5 x 10¹⁰ |
| Dichloromethane (B109758) | 0.0001 | 6.7 x 10¹⁰ |
| Acetonitrile | < 0.0001 | > 1.0 x 10¹¹ |
Data sourced from studies on substituted nitronaphthalenes. nih.gov
For this compound, computational simulations would be vital to predict how solvent polarity affects the delicate balance between its LE and ICT states, and consequently, the competition between fluorescence, intersystem crossing, and internal conversion.
Synthesis and Chemical Utility of 2 Methoxy 3 Nitronaphthalene Derivatives and Analogues
Rational Design Principles for Functionalized Naphthalene (B1677914) Scaffolds
The rational design of functionalized naphthalene scaffolds is a cornerstone of modern medicinal chemistry and materials science, where the naphthalene core serves as a versatile template for developing molecules with tailored properties. nih.govrsc.org The fundamental principle lies in the strategic placement of functional groups on the bicyclic aromatic ring system to modulate its electronic, steric, and lipophilic characteristics. The naphthalene scaffold is valued for its large, planar surface area, which can facilitate interactions with biological targets like DNA or protein active sites. nih.govnih.gov
Key design principles include:
Modulation of Electronic Properties: The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) groups increases the electron density of the naphthalene ring, making it more susceptible to electrophilic attack and influencing its photophysical properties. Conversely, electron-withdrawing groups (EWGs) such as a nitro (-NO2) group decrease the ring's electron density, rendering it more reactive towards nucleophiles. nih.govnih.gov The specific placement of these groups on the 2- and 3-positions of 2-methoxy-3-nitronaphthalene creates a distinct electronic profile that can be harnessed for specific applications.
Lipophilicity and Solubility Tuning: Functional groups significantly impact a molecule's solubility in various media. For instance, incorporating polar groups can enhance aqueous solubility, a crucial factor in pharmaceutical design, while adding nonpolar aliphatic chains increases lipophilicity.
Bioisosteric Replacement: In drug design, parts of a molecule can be replaced with bioisosteres—substituents that retain similar biological activity. The naphthalene scaffold itself can be considered a larger bioisostere of a benzene (B151609) ring, and its functional groups can be systematically varied to optimize binding and efficacy.
By applying these principles, chemists can design naphthalene derivatives for diverse purposes, from anticancer agents to organic electronic materials. rsc.org The strategic functionalization of the naphthalene core allows for the fine-tuning of molecular properties to achieve a desired function. acs.orgacs.org
Synthetic Accessibility to Chemically Diverse Analogues
The this compound scaffold provides ready access to a wide range of chemical analogues through well-established synthetic transformations, primarily focusing on the modification of its two key functional groups: the nitro group and the methoxy ether.
Nitro-Reduction Products
The conversion of the nitro group to an amino group is a fundamental and highly efficient transformation that unlocks a vast array of subsequent derivatization possibilities. This reduction can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common.
One of the classic methods for reducing aromatic nitro compounds is the Béchamp reduction, which uses iron metal in an acidic medium. wikipedia.org This process is broadly applicable to aromatic nitro compounds and involves the stepwise reduction of the nitro group to nitroso, then to a hydroxylamino group, and finally to the amine. wikipedia.org
| Reduction Method | Reagents & Conditions | Product | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni; typically in ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric or elevated pressure. | 2-Methoxy-3-aminonaphthalene | High yield, clean reaction, environmentally benign (water is the only byproduct). Preferred industrial method. wikipedia.org |
| Béchamp Reduction | Fe, HCl (or acetic acid); aqueous/alcoholic solvent, heated. wikipedia.org | 2-Methoxy-3-aminonaphthalene | Cost-effective, historically significant. Generates iron oxide pigments as a byproduct. wikipedia.org |
| Other Metal Reductions | Sn or Zn in acidic medium (e.g., HCl). | 2-Methoxy-3-aminonaphthalene | Effective but often requires stoichiometric amounts of metal and can generate metallic waste streams. |
| Transfer Hydrogenation | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) or ammonium (B1175870) formate (B1220265) with a catalyst (e.g., Pd/C). mdpi.com | 2-Methoxy-3-aminonaphthalene | Avoids the need for pressurized hydrogen gas, offering operational simplicity. mdpi.com |
Ether Modifications
The methoxy group on the naphthalene ring can also be modified, although it is generally more stable than the nitro group. The primary modification is O-demethylation (ether cleavage) to yield the corresponding naphthol. This reaction typically requires strong reagents.
Another modification involves the synthesis of different alkoxy analogues. While direct modification of the existing methoxy group is difficult, these analogues are typically prepared from the corresponding naphthol precursor via reactions like the Williamson ether synthesis. For instance, 2-hydroxy-3-nitronaphthalene (B1627113) could be reacted with various alkyl halides to produce a library of ether-modified analogues. The synthesis of 2-methoxynaphthalene (B124790) itself is commonly achieved by the methylation of 2-naphthol (B1666908) using reagents like dimethyl sulfate (B86663) or methyl iodide. wikipedia.orgyoutube.com
| Modification Type | Reagents & Conditions | Product | Description |
|---|---|---|---|
| O-Demethylation | Strong Lewis acids (e.g., BBr₃) in an inert solvent (e.g., CH₂Cl₂), or strong protic acids (e.g., HBr). | 3-Nitro-2-naphthol | Cleaves the methyl-oxygen bond to reveal the phenolic hydroxyl group. |
| Synthesis of Analogues (from corresponding naphthol) | Base (e.g., NaOH, K₂CO₃) followed by an alkyl halide (R-X) in a polar aprotic solvent (e.g., acetone, DMF). | 2-Alkoxy-3-nitronaphthalene | The Williamson ether synthesis allows for the introduction of diverse alkyl or aryl groups at the 2-position. youtube.com |
Investigation of Structure-Reactivity and Structure-Property Relationships (Chemical Emphasis)
The chemical behavior of this compound is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the naphthalene scaffold. Their specific placement at the 2- and 3-positions dictates the electron density distribution across the bicyclic system and, consequently, its reactivity in various chemical reactions.
The nitro group is one of the strongest electron-withdrawing groups through both resonance and inductive effects. nih.gov It significantly deactivates the naphthalene ring system towards electrophilic aromatic substitution (EAS), making reactions like Friedel-Crafts acylation or further nitration more difficult compared to unsubstituted naphthalene. The deactivating effect is most pronounced at the ortho and para positions relative to the nitro group.
In contrast, the methoxy group is a strong electron-donating group through resonance, donating electron density from its lone pairs into the aromatic system, while being weakly electron-withdrawing through induction. This activating effect is strongest at the ortho and para positions.
In this compound, these opposing effects create a complex reactivity map:
The ring to which the substituents are attached is generally deactivated towards electrophiles due to the overwhelming effect of the nitro group.
The presence of the electron-withdrawing nitro group makes the naphthalene ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group were present at an activated position (ortho or para to the nitro group).
Derivatization Strategies for Novel Organic Building Blocks in Multi-Step Synthesis
This compound and its primary derivative, 2-methoxy-3-aminonaphthalene, are valuable organic building blocks for the construction of more complex molecular architectures. sigmaaldrich.com Their utility stems from the presence of multiple reactive sites that can be addressed sequentially in multi-step syntheses. nih.gov
Derivatization via the Amino Group:
The reduction of the nitro group to an amine is a gateway transformation, converting the initial scaffold into a versatile precursor, 2-methoxy-3-aminonaphthalene. The resulting primary aromatic amine is a nucleophile and can undergo a host of well-established reactions:
Amide and Sulfonamide Formation: The amine can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. This allows for the introduction of a vast array of side chains, modulating the molecule's properties.
Diazotization Reactions: Treatment of the amine with nitrous acid (generated in situ from NaNO₂ and HCl) yields a diazonium salt. This highly reactive intermediate is a cornerstone of aromatic chemistry and can be converted into a wide range of functionalities, including -OH, -F, -Cl, -Br, -I, and -CN, through Sandmeyer and related reactions. It can also be used in azo coupling reactions to form azo dyes.
Heterocycle Synthesis: The 1,2-relationship of the methoxy and amino groups in 2-methoxy-3-aminonaphthalene makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as benzoxazoles or other related structures, through condensation reactions with appropriate bifunctional reagents.
Derivatization via the Naphthalene Ring:
While the ring is deactivated in the nitro form, the amino derivative is highly activated, allowing for electrophilic substitution reactions.
Halogenation: The electron-rich nature of 2-methoxy-3-aminonaphthalene facilitates electrophilic halogenation (e.g., bromination) on the aromatic ring, likely at the activated C1 or C4 positions.
Metal-Catalyzed Cross-Coupling: The naphthalene ring can be functionalized with a halogen (e.g., by converting the amine to a halide via the Sandmeyer reaction) to serve as a substrate in cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, linking the naphthalene scaffold to other aromatic or aliphatic fragments.
These derivatization strategies allow chemists to use this compound as a modular building block, systematically adding complexity and functionality to construct novel materials, pharmaceutical intermediates, and complex organic molecules. sigmaaldrich.combenthamscience.com
Advanced Applications Non Biological and Non Clinical
Role as Versatile Intermediates in Complex Organic Synthesis
The strategic placement of the methoxy (B1213986) and nitro groups makes 2-Methoxy-3-nitronaphthalene a valuable precursor in multi-step organic synthesis. The reactivity of the naphthalene (B1677914) ring is significantly influenced by these substituents, allowing for selective transformations to build more complex molecular architectures. The electron-donating methoxy group activates the ring towards electrophilic substitution, while the electron-withdrawing nitro group deactivates it, directing incoming electrophiles to specific positions.
The true versatility of this compound lies in the chemical reactivity of the nitro group itself. The reduction of the nitro group to an amino group is a fundamental transformation that opens up a vast array of synthetic possibilities. This resulting aminonaphthalene derivative serves as a key building block for synthesizing heterocyclic compounds and other complex structures. For instance, related methoxynaphthalene structures are pivotal starting points in various synthetic sequences, such as the preparation of precursors for non-steroidal anti-inflammatory drugs. nih.govresearchgate.net The synthesis of 2-acetyl-6-methoxynaphthalene, a related compound, from 2-methoxynaphthalene (B124790) highlights the utility of Friedel-Crafts acylation reactions on such systems, a pathway that could be explored with this compound to introduce further complexity. orgsyn.org
Table 1: Potential Synthetic Transformations of this compound
| Transformation | Reagents | Product Type | Potential Application |
| Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | Amine (2-Methoxy-3-aminonaphthalene) | Precursor for dyes, heterocycles |
| Nucleophilic Aromatic Substitution | Strong nucleophiles | Substituted naphthalene | Functional material synthesis |
| Electrophilic Aromatic Substitution | e.g., Br₂, FeBr₃ | Halogenated naphthalene | Intermediate for cross-coupling reactions |
| Cyclization Reactions | (Following reduction) | Heterocyclic compounds | Materials with specific electronic properties |
Potential in Functional Organic Materials
The unique electronic structure of this compound, characterized by a donor-acceptor ("push-pull") system, makes it a promising candidate for the development of functional organic materials with tailored properties.
The combination of an electron-donating group (-OCH₃) and an electron-withdrawing group (-NO₂) on a conjugated π-system like naphthalene can lead to significant intramolecular charge transfer (ICT) characteristics. This is a key feature in the design of materials for optoelectronics. Molecules with strong ICT are often associated with large nonlinear optical (NLO) responses and can be used in organic semiconductors and light-emitting materials. myskinrecipes.com
While specific research on the optoelectronic properties of the 3-nitro isomer is limited, related compounds like 2-methoxy-1-nitronaphthalene (B3031550) are employed in research for developing fluorescent probes and optoelectronic materials. myskinrecipes.com The electronic properties of such materials are highly dependent on the specific arrangement of the donor and acceptor groups. The push-pull nature of this compound suggests it could function as a p-type organic semiconductor, where the naphthalene core facilitates charge transport, a property essential for devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). sigmaaldrich.com
Table 2: Optoelectronic Properties of Substituted Naphthalenes
| Compound | Functional Groups | Key Property | Potential Optoelectronic Application |
| This compound | Donor (-OCH₃), Acceptor (-NO₂) | Intramolecular Charge Transfer (ICT) | Organic semiconductor, NLO material |
| 2-Methoxy-1-nitronaphthalene | Donor (-OCH₃), Acceptor (-NO₂) | Fluorescence, Conjugated System myskinrecipes.com | Fluorescent probes, Light-emitting materials |
| Poly(3-alkylthiophenes) | Extended π-conjugation | High charge mobility sigmaaldrich.com | Organic Field-Effect Transistors (OFETs) |
Substituted nitronaphthalenes and their derivatives are important precursors in the synthesis of azo dyes. A common synthetic route involves the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic compound. Following this established methodology, this compound can be readily converted into a diazonium salt intermediate. This reactive intermediate can then be coupled with various naphthol or aniline derivatives to produce a wide range of azo dyes with distinct colors and properties.
For example, studies on the synthesis of monoazo disperse dyes from the related compound 2-methoxy-5-nitroaniline demonstrate the effectiveness of this approach. scialert.netdocsdrive.com By varying the coupling partner, the absorption and solvatochromic properties of the resulting dyes can be finely tuned. The dyes derived from a this compound precursor would be expected to exhibit strong coloration and could be designed for applications in advanced materials, such as specialty pigments for coatings or inks, and potentially in electro-optical devices. orientjchem.org
Table 3: Hypothetical Azo Dyes Derived from this compound
| Coupling Partner | Resulting Dye Structure Class | Potential Color Range | Application Area |
| 2-Naphthol (B1666908) | Naphthylazo-naphthol | Orange to Red | High-performance pigments |
| N,N-Dimethylaniline | Phenylazo-aniline | Yellow to Orange | Specialty inks, electro-optical materials |
| Phenol (B47542) | Phenylazo-phenol | Yellow | Colorants for polymers |
| Resorcinol | Dihydroxyphenylazo-naphthalene | Brown | Functional dyes |
A molecule that can reversibly change between two or more stable states in response to an external stimulus is known as a molecular switch. fu-berlin.de The design of such molecules often relies on incorporating a stimuli-responsive unit into a system that produces a detectable change, such as color (photochromism) or fluorescence. The "push-pull" electronic structure inherent to this compound makes it an intriguing platform for developing such systems.
Alterations in the environment, such as changes in solvent polarity, pH, or the presence of specific ions, could modulate the degree of intramolecular charge transfer within the molecule. This modulation can, in turn, alter its absorption or emission spectrum, forming the basis for a chemical sensor. By functionalizing the naphthalene core or the nitro/methoxy groups, binding sites for specific analytes could be introduced. Upon binding, the electronic properties of the molecule would be perturbed, leading to a measurable optical signal. While direct application of this compound as a sensor has not been extensively reported, its fundamental structure provides a strong foundation for the design of next-generation colorimetric or fluorescent sensing platforms.
Green Chemistry and Sustainable Synthetic Approaches for 2 Methoxy 3 Nitronaphthalene
Development of Environmentally Benign Reaction Conditions and Protocols
The pursuit of greener synthetic pathways for 2-Methoxy-3-nitronaphthalene has led to the exploration of reaction conditions that minimize waste and eliminate the use of hazardous solvents. Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid, which generates significant acidic waste and poses safety concerns.
Solvent-Free Approaches and Alternative Solvents: A key development is the move towards solvent-free reaction conditions or the use of more environmentally friendly solvents. Research into solid-state nitration and reactions conducted with minimal solvent has shown promise in reducing the environmental footprint. Ionic liquids, with their low vapor pressure and potential for recyclability, are also being investigated as alternative reaction media for the nitration of naphthalene (B1677914) derivatives. These approaches not only reduce volatile organic compound (VOC) emissions but can also simplify product isolation and purification processes.
Recent studies have highlighted the potential of using dinitrogen pentoxide (N₂O₅) as a potent yet cleaner nitrating agent. When used in conjunction with greener solvents, it can lead to high yields of nitroaromatic compounds under mild conditions, significantly reducing the generation of acidic byproducts.
Utilization of Sustainable Catalytic Systems and Reagents (e.g., Halogen-Free Methods)
The development of sustainable catalytic systems is at the forefront of green synthesis for this compound. These catalysts aim to improve reaction efficiency and selectivity while being reusable and derived from environmentally benign materials.
Solid Acid Catalysts: A significant advancement is the replacement of corrosive liquid acids with solid acid catalysts. Zeolites and clays (B1170129) have emerged as promising candidates due to their tunable acidity, shape-selective properties, and ease of separation from the reaction mixture. The use of HBEA zeolite, for instance, has been shown to be effective for the mononitration of naphthalene, offering high regioselectivity and the potential for catalyst recycling. The tailored pore structure of these materials can influence the isomeric distribution of the nitrated products, potentially favoring the formation of the desired 3-nitro isomer of 2-methoxynaphthalene (B124790).
Halogen-Free Nitrating Agents: The move away from halogenated reagents is a critical aspect of sustainable synthesis. Traditional methods sometimes involve halogenated intermediates or catalysts, which can lead to the formation of persistent organic pollutants. Research is now focused on halogen-free nitrating agents. One such approach involves the use of metal nitrates, such as copper nitrate (B79036), supported on solid materials like clay. These "claycop" reagents offer a milder and more selective nitration pathway, avoiding the harsh conditions of mixed-acid systems.
| Catalyst System | Nitrating Agent | Key Advantages |
| Zeolites (e.g., HBEA) | Nitric Acid | Reusable, high regioselectivity, reduced acid waste. |
| Clay-supported Copper Nitrate (Claycop) | Copper Nitrate | Mild reaction conditions, improved selectivity, halogen-free. |
| Ionic Liquids | Various | Recyclable solvent, potentially enhanced reaction rates. |
Implementation of Process Intensification Techniques (e.g., Microreactor and Flow Chemistry)
Process intensification, which aims to develop smaller, safer, and more efficient production methods, is revolutionizing the synthesis of fine chemicals like this compound. Microreactor and flow chemistry technologies are central to this paradigm shift.
Microreactor Technology: Performing nitration reactions in microreactors offers significant advantages over traditional batch processes. The high surface-area-to-volume ratio of microreactors allows for superior heat and mass transfer, enabling precise control over reaction parameters. This enhanced control minimizes the risk of runaway reactions, which is a major concern in highly exothermic nitration processes. Furthermore, the small reaction volumes inherent to microreactors enhance safety when working with potentially explosive intermediates.
Flow Chemistry: Continuous flow chemistry provides a seamless and efficient platform for the synthesis of this compound. In a flow setup, reactants are continuously pumped through a reactor where the reaction occurs, followed by in-line purification. This approach offers several benefits, including improved reaction yields, reduced reaction times, and enhanced product consistency. The ability to precisely control stoichiometry and residence time in a flow system can also lead to improved regioselectivity in the nitration of 2-methoxynaphthalene. The integration of real-time monitoring and automation in flow chemistry setups further enhances process control and efficiency.
Energy-Efficient Synthesis Methods (e.g., Microwave-Assisted Reactions)
Reducing energy consumption is a cornerstone of green chemistry. The development of energy-efficient synthesis methods, such as microwave-assisted reactions, offers a promising route to more sustainable production of this compound.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reaction mixture, microwaves can significantly reduce reaction times from hours to minutes compared to conventional heating methods. This rapid and uniform heating can also lead to higher product yields and improved purity by minimizing the formation of side products. For the nitration of aromatic compounds, microwave-assisted synthesis has been shown to be highly effective, often in conjunction with solvent-free conditions or the use of solid-supported reagents, further enhancing the green credentials of the process. While specific data for this compound is still emerging, the successful application of microwave technology to the nitration of other aromatic compounds suggests its high potential in this area. synthiaonline.com
| Synthesis Method | Key Energy Efficiency Benefit |
| Microwave-Assisted Synthesis | Rapid heating leads to significantly shorter reaction times and reduced overall energy consumption. |
| Flow Chemistry | Continuous processing can be more energy-efficient than batch processes, especially when integrated with efficient heat exchange. |
Future Research Directions and Emerging Trends
Exploration of Novel and Unexplored Reaction Pathways for 2-Methoxy-3-nitronaphthalene
Future synthetic research on this compound is expected to move beyond traditional functionalization and focus on more advanced and precise molecular editing techniques.
One of the most promising areas is the regioselective C-H functionalization of the naphthalene (B1677914) core. nih.govresearchgate.net This strategy allows for the direct conversion of carbon-hydrogen bonds into new functional groups, offering a more efficient and atom-economical approach than traditional methods that require pre-functionalized starting materials. nih.govresearchgate.net For this compound, research could target the activation of specific C-H bonds on the aromatic rings, enabling the introduction of a wide array of substituents (e.g., aryl, alkyl, halogen) at positions that are otherwise difficult to access. Such methodologies would create a library of novel derivatives with finely tuned electronic and steric properties for various applications.
Another emerging frontier is the exploration of photochemical reaction pathways . The nitroaromatic group is known to be photochemically active, and studies on related compounds like 1-nitronaphthalene (B515781) and 1-methoxy-4-nitronaphthalene (B51467) have revealed complex photoreduction and photosubstitution behaviors. acs.orgacs.org Future work could investigate the excited-state dynamics of this compound, potentially uncovering new light-induced transformations. unirioja.es These reactions could lead to novel molecular structures and provide mechanistic insights into the photochemistry of polysubstituted aromatic compounds. iupac.org
Advanced Computational Design and Prediction of Functionalized Naphthalene Systems
Computational chemistry is becoming an indispensable tool for accelerating materials discovery and understanding molecular behavior. For functionalized naphthalene systems, advanced computational design offers a pathway to predict and optimize properties before undertaking complex and resource-intensive laboratory synthesis.
Density Functional Theory (DFT) calculations are central to this effort, allowing researchers to model the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential of this compound and its hypothetical derivatives. tandfonline.comiau.irresearchgate.netresearchgate.net These calculations can predict how new functional groups would alter the molecule's reactivity, stability, and photophysical properties. iau.ir
Furthermore, molecular dynamics (MD) simulations can provide insights into the behavior of these molecules in condensed phases or their interactions with biological targets. nih.govresearchgate.netscispace.com By simulating the dynamic movements of atoms and molecules over time, MD can help predict how novel naphthalene derivatives might self-assemble, bind to a receptor, or partition between different solvent environments. This predictive power is crucial for designing new materials for electronics or therapeutics. nih.govscispace.com
The integration of these computational tools enables an in silico design-and-test cycle, where numerous candidate molecules can be screened for desired properties, significantly narrowing the experimental search space.
| Computational Technique | Application for Functionalized Naphthalene Systems | Key Insights Provided |
| Density Functional Theory (DFT) | Predicting electronic structure and reactivity. tandfonline.comresearchgate.net | HOMO-LUMO energy gaps, charge distribution, reaction energetics, spectroscopic properties. iau.ir |
| Molecular Dynamics (MD) | Simulating molecular motion and interactions over time. nih.govresearchgate.net | Stability of complexes, solvent effects, self-assembly mechanisms, binding conformations. scispace.com |
| Molecular Docking | Predicting the binding orientation of a molecule to a target. nih.gov | Binding affinity, identification of key intermolecular interactions (e.g., hydrogen bonds, π-stacking). |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with physical or biological properties. | Predictive models for toxicity, drug-likeness, and material performance. |
Integration with Supramolecular Chemistry for Novel Architectures and Properties
Supramolecular chemistry, which focuses on non-covalent interactions to build larger, functional assemblies, represents a major growth area for naphthalene-based compounds. The unique electronic and structural features of this compound make it an attractive building block for creating sophisticated supramolecular architectures.
Naphthalene derivatives, particularly naphthalene diimides (NDIs), are well-established components in supramolecular chemistry, used to construct everything from molecular cages to self-assembled nanotubes. researchgate.netrsc.org The π-electron system of the naphthalene core facilitates crucial π-π stacking interactions, which are a primary driving force in the self-assembly of many organic materials. nih.gov
Future research could leverage this compound as a component in host-guest chemistry . rsc.orgnih.gov Its electron-poor and electron-rich regions could be exploited to create specific recognition sites for complementary guest molecules, leading to new sensors or molecular transport systems. frontiersin.orgjyu.fi Furthermore, by attaching hydrogen-bonding motifs or other recognition sites, it could be programmed to self-assemble into well-defined nanostructures like fibrillar gels or vesicles, a strategy that has been highly successful with other NDI derivatives. rsc.orgworldscientific.com The resulting materials could exhibit novel electronic or optical properties arising from the collective behavior of the assembled molecules.
| Supramolecular Structure | Role of Naphthalene Unit | Potential Application |
| Host-Guest Complexes | Forms a cavity or recognition site for guest molecules. nih.govresearchgate.net | Chemical sensing, drug delivery, catalysis. |
| Molecular Cages/Containers | Acts as a rigid panel or wall in a 3D structure. jyu.fi | Molecular separation, controlled release. |
| Self-Assembled Fibers/Gels | Drives assembly through π-π stacking and hydrogen bonding. rsc.org | Organic electronics, tissue engineering. |
| Foldamers | Serves as a repeating unit in a polymer that adopts a specific folded shape. | Biomimetic materials, molecular machines. |
Development of Highly Sustainable and Scalable Production Methodologies
A critical trend across the chemical industry is the shift towards "green" and sustainable manufacturing processes. For nitroaromatic compounds, this is particularly important due to the traditionally harsh and hazardous conditions used for nitration (e.g., mixed nitric and sulfuric acids). rsc.org
A key emerging technology is continuous flow chemistry . researchgate.netrsc.org Performing nitration reactions in microreactors or mesoscale flow reactors offers significant advantages over traditional batch processing, including superior heat transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved control over reaction parameters, often leading to higher yields and selectivity. acs.orgresearchgate.net The successful application of continuous flow for the nitration of naphthalene to 1-nitronaphthalene demonstrates the viability of this approach for producing related compounds. researchgate.netacs.org
In addition to flow chemistry, research is focused on developing greener synthetic routes. This includes:
Mechanochemistry : Using mechanical force (e.g., ball milling) to drive reactions, often with little to no solvent, which dramatically reduces waste. rsc.org
Novel Catalytic Systems : Employing solid acid catalysts, zeolites, or metal nitrates that are more recyclable and less corrosive than strong mineral acids. tandfonline.comscitepress.org
Alternative Post-Treatment Methods : Developing techniques like direct filtration to isolate products from the reaction mixture, avoiding the generation of large volumes of acidic wastewater. benthamdirect.com
Photochemical Synthesis : Using light to drive nitration, which can sometimes be performed under milder conditions than traditional methods. mjcce.org.mkresearchgate.net
The implementation of these sustainable and scalable methodologies will be essential for the future viability of this compound and its derivatives in any potential large-scale application. zju.edu.cn
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-3-nitronaphthalene, and what factors influence yield optimization?
- Methodological Answer : A common approach involves nitration of 2-methoxynaphthalene using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Yield optimization depends on:
- Reagent stoichiometry : Excess nitric acid may lead to over-nitration.
- Temperature control : Higher temperatures risk byproduct formation (e.g., dinitro derivatives).
- Purification : Column chromatography or recrystallization (ethanol/water) isolates the 3-nitro isomer .
- Alternative routes include regioselective nitration using acetyl nitrate or directing groups to enhance para-selectivity.
Q. What are the key physicochemical properties of this compound critical for experimental handling?
- Methodological Answer : Key properties include:
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, dust masks, and safety goggles to prevent dermal/ocular exposure .
- Engineering controls : Use fume hoods for powder handling to avoid inhalation .
- Storage : Keep in amber glass containers at <25°C, away from strong oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How should researchers design in vivo toxicological studies for this compound to assess chronic exposure effects?
- Methodological Answer : Follow the framework from the Toxicological Profile (ATSDR, 2024):
- Species selection : Rodents (rats/mice) for comparative metabolism .
- Exposure routes : Oral (feed) or inhalation (aerosolized particles) for 90-day chronic studies .
- Endpoints : Monitor hepatic enzymes (ALT, AST), renal function (BUN), and hematological parameters .
- Confounding factors : Control for naphthalene metabolites (e.g., 1,2-dihydroxynaphthalene) that may confound results .
Q. How can contradictions in existing toxicological data on this compound be systematically analyzed?
- Methodological Answer : Apply qualitative contradiction analysis (Coursera, 2015):
- Step 1 : Map conflicting outcomes (e.g., hepatotoxicity vs. no effect) across studies .
- Step 2 : Compare study designs (e.g., dose ranges, exposure durations) .
- Step 3 : Assess bias using ATSDR’s confidence ratings (High/Moderate/Low) based on sample size, controls, and reproducibility .
Example: A study reporting hepatotoxicity at 50 mg/kg (Low Confidence due to small n=5) vs. a High Confidence study (n=30) showing no effect at 100 mg/kg .
Q. What methodologies are recommended for environmental biomonitoring of this compound in occupational settings?
- Methodological Answer :
- Sample collection : Air sampling (PUF filters) and urine biomarkers (nitronaphthol metabolites) .
- Analytical techniques :
- GC-MS : Quantifies airborne concentrations (LOD: 0.1 µg/m³) .
- HPLC-UV : Detects urinary metabolites (λ=254 nm) with >90% recovery .
- Data interpretation : Compare against ATSDR’s Minimal Risk Levels (MRLs) for naphthalene derivatives .
Q. How can computational models predict the reactivity of this compound in photodegradation studies?
- Methodological Answer :
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to identify reactive sites (e.g., nitro group) .
- QSAR models : Correlate logP (2.8) with bioaccumulation potential .
- Experimental validation : UV-Vis spectroscopy (λmax=320 nm) tracks degradation kinetics under UV light .
Data Contradiction and Synthesis Challenges
Q. Why do studies report varying metabolic pathways for this compound, and how can this be resolved?
- Methodological Answer : Discrepancies arise from:
- Species differences : Cytochrome P450 isoforms in humans (CYP2A13) vs. rodents (CYP2F2) .
- Analytical limitations : LC-MS/MS vs. older GC methods may miss polar metabolites .
- Resolution : Use isotopic labeling (¹⁴C-tracer) to track metabolic fate in human hepatocytes .
Tables for Quick Reference
Table 1 : Key Toxicological Study Design Criteria (ATSDR, 2024)
| Parameter | Requirement |
|---|---|
| Species | Rat (SD strain), Mouse (B6C3F1) |
| Exposure Duration | 90 days (chronic) |
| Dose Levels | 0, 10, 50, 100 mg/kg/day |
| Critical Endpoints | Liver histopathology, serum creatinine |
Table 2 : Confidence Ratings for Toxicological Studies
| Confidence Level | Criteria |
|---|---|
| High | Large sample size, blinded analysis |
| Moderate | Adequate controls, reproducible methods |
| Low | Small n, incomplete exposure data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
